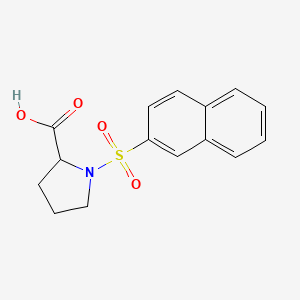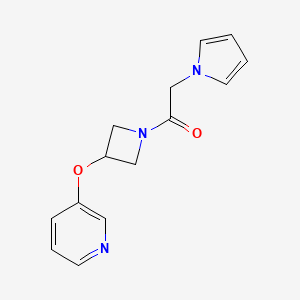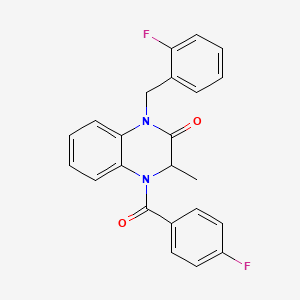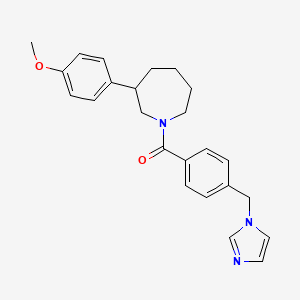
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activities, due to the presence of methoxy groups and the chromen-2-one core.
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the formation of the chromen ring system, which can be achieved through various synthetic routes. For instance, the synthesis of similar compounds has been reported through the reductive amination of chromen-2-one precursors with aromatic aldehydes, as seen in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . Another approach involves the reaction of metal salts with 3-(2-hydroxybenzoyl)-2H-chromen-2-one in basic media to form coordination compounds . These methods could potentially be adapted for the synthesis of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate".
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen ring, which can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate shows that the chromen-2-one ring and the methoxybenzoate side chain are inclined at a significant dihedral angle, which could affect the molecule's reactivity and interactions .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the presence of reactive sites within the molecule. The reactivity can be influenced by substituents on the chromen ring, as seen in the reaction of 3-(3-aryl-3-oxopropenyl)chromen-4-ones with 1,2-phenylenediamine, leading to unexpected products . The presence of methoxy groups in "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate" could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. For instance, the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones shows how methoxy substituents impact the solid-state molecular packing arrangement . Similarly, the electrochemical behavior of metal complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one has been studied, indicating that the chromen-2-one core can significantly affect the electrochemical properties of the compound . These insights could be relevant for understanding the properties of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate".
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate and its derivatives are of interest in organic synthesis due to their structural complexity and functional group diversity. For example, Bam and Chalifoux (2018) described a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives from internal alkynes and 2-methoxybenzoyl chlorides, showcasing the utility of such compounds in constructing complex molecular architectures (Bam & Chalifoux, 2018). Similarly, Kemperman et al. (2006) explored the synthesis of benzo[c]chromen-6-ones through a Suzuki coupling and lactonization sequence, demonstrating the applicability of such compounds in creating photochromic materials and biologically active molecules (Kemperman et al., 2006).
Material Science Applications
In material science, chromene derivatives are explored for their potential in creating new materials with unique properties. For instance, Rawat et al. (2006) investigated chromene chromium carbene complexes for synthesizing naphthopyran and naphthopyrandione units present in photochromic materials, highlighting the significance of such compounds in developing materials that respond to light stimuli (Rawat et al., 2006).
Pharmacological Potential
Although the requirements exclude information related to drug use, dosage, and side effects, it's worth noting that the structural motif of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is found in compounds with pharmacological applications. Research by Shah et al. (2016) on novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, for example, showcased the antimicrobial, antifungal, and antimalarial screening of chromene-based compounds, indicating the broader relevance of such structures in medicinal chemistry (Shah et al., 2016).
Orientations Futures
While specific future directions for this compound are not available, similar compounds have been studied for their potential use in various fields. For instance, some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiglycation potential, indicating their potential use in the development of antidiabetic drugs .
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-20-9-5-3-7-16(20)19-14-29-22-13-15(11-12-17(22)23(19)25)30-24(26)18-8-4-6-10-21(18)28-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSPIKGMSPTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)


![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)


![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)
![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)

![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)
